molecular formula C7H9NO2 B7890196 But-3-enyl 2-isocyanoacetate

But-3-enyl 2-isocyanoacetate

Cat. No.: B7890196
M. Wt: 139.15 g/mol
InChI Key: KMWGHOBXROQNTG-UHFFFAOYSA-N
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Description

But-3-enyl 2-isocyanoacetate is a valuable reagent in synthetic organic chemistry, serving as a versatile building block for the construction of complex nitrogen-containing heterocycles. Its structure combines an isocyanoacetate functional group, a classic in multi-component reactions, with a terminal but-3-enyl (allyl) chain that can participate in radical cyclization and other transition-metal-catalyzed processes. This dual functionality allows researchers to design sophisticated cascade reactions, such as radical cyclizations onto the olefin terminus, to efficiently build enantiomerically pure pyrrolidine frameworks—core structures found in many biologically active natural products and pharmaceuticals . The compound's main research value lies in its application in the enantioselective total synthesis of complex molecules. Isocyanoacetates are precursors to oxazolines, which can be converted into key intermediates for radical cyclization cascades, ultimately granting access to molecular architectures like that of (-)-α-kainic acid, a potent neuropharmacological agent . As a specialized synthetic intermediate, this compound is for research use only (RUO) and must be handled by qualified laboratory personnel. Researchers are advised to consult the relevant safety data sheet (SDS) before use. Specific data on physical properties (e.g., boiling point, density) and spectral data for this specific compound were not located.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-enyl 2-isocyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-4-5-10-7(9)6-8-2/h3H,1,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGHOBXROQNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC(=O)C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for But 3 Enyl 2 Isocyanoacetate and Analogues

Preparative Routes to Isocyanoacetate Derivatives

Isocyanoacetate derivatives are valuable synthetic building blocks, primarily due to the unique reactivity of the isocyanide functional group, which allows for a variety of chemical transformations, including multicomponent reactions. vu.nlnih.gov

The journey of isocyanide synthesis began in the 19th century, with early methods that, while foundational, are often limited by harsh conditions or the use of toxic reagents. mdpi.com A pivotal moment in isocyanide chemistry was the development of methods that made these compounds more accessible. mdpi.comresearchgate.net

The most prevalent and practical strategy for synthesizing isocyanides is the dehydration of N-substituted formamides. nih.govmdpi.com This transformation can be achieved using a variety of dehydrating agents.

Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent for dehydrating formamides, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the generated HCl. nih.govmdpi.com

Phosgene and its Derivatives: Phosgene (COCl₂), diphosgene, and triphosgene are also powerful dehydrating agents for this purpose. However, the extreme toxicity of phosgene gas necessitates careful handling and has driven the search for safer alternatives. mdpi.comyoutube.com

Tosyl Chloride (p-TsCl): In the presence of a base, p-toluenesulfonyl chloride has emerged as a less toxic and more environmentally benign alternative to phosgene and POCl₃ for the synthesis of many isocyanides. semanticscholar.orgrsc.org

Other Methods: The historical Hofmann carbylamine reaction, involving the reaction of a primary amine with chloroform and a strong base, and the reaction of alkyl halides with silver cyanide, are other classical methods, though their application is often limited. mdpi.comyoutube.com More recent developments include mechanochemical approaches that reduce solvent use and can improve reaction efficiency. nih.gov

The choice of method often depends on the specific substrate, desired scale, and tolerance of other functional groups within the molecule.

To synthesize the specific target molecule, But-3-enyl 2-isocyanoacetate, the but-3-enyl group must be incorporated into the isocyanoacetate structure. This can be achieved through several strategic approaches.

One primary method involves the alkylation of an isocyanoacetate anion . In this approach, a readily available precursor like ethyl isocyanoacetate is treated with a strong base to deprotonate the α-carbon, which is acidic due to the electron-withdrawing nature of both the isocyano and the ester groups. The resulting nucleophilic anion can then react with a suitable electrophile, such as a but-3-enyl halide (e.g., 4-bromo-1-butene), in a transition-metal-free α-allylation reaction to form the desired product. nih.gov

A plausible reaction pathway is depicted below: Scheme 1: Synthesis of this compound via α-alkylation.

NC-CH₂-COOR + Base → [NC-CH-COOR]⁻
[NC-CH-COOR]⁻ + Br-CH₂CH₂CH=CH₂ → NC-CH(CH₂CH₂CH=CH₂)-COOR + [Base-H]⁺Br⁻

Alternatively, the synthesis could proceed via esterification . This would involve reacting isocyanoacetic acid with but-3-en-1-ol under appropriate esterification conditions, such as Fischer esterification or using coupling agents. However, the stability of isocyanoacetic acid itself can be a challenge, making the alkylation of a pre-formed, stable isocyanoacetate ester a more common and practical route.

Principles of Green Chemistry in Isocyanoacetate Synthesis

The increasing global emphasis on sustainable development has profoundly impacted synthetic chemistry. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are highly relevant to isocyanide production. semanticscholar.orgresearchgate.net

A key metric in green chemistry is the Environmental Factor (E-factor), which quantifies the amount of waste generated per kilogram of product. Traditional isocyanide syntheses, particularly those using stoichiometric reagents like POCl₃, often have high E-factors, indicating significant waste production. semanticscholar.org

Efforts to minimize waste have focused on several areas:

Reagent Selection: Replacing hazardous and waste-generating dehydrating agents like phosgene and POCl₃ with greener alternatives such as p-TsCl can significantly lower the E-factor and reduce toxicity. rsc.org

Solvent-Free Conditions: A notable advancement has been the development of protocols that use an organic base, such as triethylamine, to serve as both the base and the solvent. This approach eliminates the need for volatile organic solvents like dichloromethane (DCM), leading to a dramatic reduction in waste and simplifying product isolation. nih.govmdpi.com

Solvent Selection: When solvents are necessary, careful selection is crucial. Solvents account for a large percentage of the mass in a typical chemical process and are a major source of waste. researchgate.netacs.org Green solvent selection guides rank common solvents based on their environmental, health, and safety impacts, steering chemists away from hazardous options like chlorinated hydrocarbons towards more benign alternatives such as certain alcohols, esters, or ethers. acs.orgrsc.org Reducing the number of reaction and purification steps can also lead to a significant reduction in solvent waste. nih.gov

Table 1: Comparison of Dehydrating Agents in Isocyanide Synthesis.
Dehydrating AgentTypical ConditionsAdvantagesGreen Chemistry Considerations
Phosphorus Oxychloride (POCl₃)Base (e.g., triethylamine), often in DCMHighly effective, general applicability mdpi.comGenerates significant phosphate waste, corrosive byproducts, high E-factor. semanticscholar.org
Phosgene/DiphosgeneBase, inert solventVery powerful dehydrating agent mdpi.comExtremely toxic, hazardous handling, corrosive HCl byproduct. youtube.combeilstein-journals.org
p-Toluenesulfonyl Chloride (p-TsCl)Base (e.g., pyridine or triethylamine)Less toxic, cheaper, simplified work-up rsc.orgSignificantly reduced E-factor, avoids highly toxic reagents. semanticscholar.orgrsc.org
Mechanochemical/Solvent-FreeBall milling, base (e.g., Na₂CO₃)Drastically reduces or eliminates solvent use nih.govHigh atom economy, minimal solvent waste. nih.gov

The development of catalytic methods represents a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste by being effective in small amounts and allowing for milder reaction conditions.

Phase-Transfer Catalysis (PTC): For reactions like the Hofmann synthesis, PTC can enhance efficiency and allow for the use of aqueous bases, reducing the need for anhydrous organic solvents. nih.gov

Electrosynthesis: Electrochemical methods offer a modern, green approach to synthesis. By using electricity as a "reagent," these methods can avoid traditional, often harsh, chemical oxidants or reductants. The electrochemical synthesis of isocyanides from aminotetrazole derivatives has been demonstrated as a mild and safe route, avoiding toxic reagents like phosgene. youtube.com

Catalytic Decomposition of Carbamates: While not a direct synthesis of isocyanoacetates, the catalytic decomposition of carbamates to produce isocyanates is a related field where significant green chemistry research has occurred to develop phosgene-free routes. researchgate.net These principles could inspire future catalytic routes to isocyanides.

The ongoing development of novel catalytic systems is crucial for creating more sustainable pathways to isocyanides and their derivatives, aligning the production of these valuable chemical intermediates with the principles of environmental stewardship.

Despite a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," specific information regarding its reactivity and mechanistic pathways in the requested organic transformations could not be located. The existing body of scientific literature does not appear to contain detailed studies or specific examples of this particular compound undergoing the outlined reactions.

General principles of isocyanoacetate reactivity in multicomponent reactions and transformations involving the but-3-enyl moiety are well-established. However, without specific data for "this compound," a detailed and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time. Further experimental research on this specific compound would be necessary to provide the information required for the requested article.

Reactivity and Mechanistic Pathways of But 3 Enyl 2 Isocyanoacetate in Organic Transformations

Transformations Mediated by the But-3-enyl Moiety

Intramolecular Cyclization Cascades

Transition Metal-Catalyzed Carboaminations and Related Processes

Transition metal-catalyzed carboamination of alkenes, a process that involves the concurrent formation of a carbon-carbon and a carbon-nitrogen bond across a double bond, represents a powerful tool in synthetic chemistry. For a substrate like but-3-enyl 2-isocyanoacetate, the terminal alkene is a prime site for such transformations. While specific studies on this exact molecule are not prevalent, the general principles of alkene carboamination can be applied.

Rhodium(III)-catalyzed three-component carboamination of alkenes using aryl boronic acids as the carbon source and dioxazolones as the nitrogen electrophile is a relevant example. In a hypothetical reaction, the but-3-enyl group of this compound could undergo such a transformation. The isocyanoacetate group, being somewhat removed from the reactive center, would likely remain intact during this process, provided the catalyst and conditions are selective for the alkene.

The general mechanism for such reactions often involves the coordination of the alkene to the metal center, followed by migratory insertion of the alkene into a metal-carbon or metal-nitrogen bond. The specific pathway, whether it proceeds through a C-N bond formation followed by C-C bond formation or vice-versa, is dependent on the catalytic system employed.

Conjugate Additions (e.g., Aza-Michael)

The isocyanoacetate moiety in this compound is a potent Michael acceptor. The electron-withdrawing nature of the ester and isocyanide groups activates the α-carbon, making it susceptible to nucleophilic attack. The aza-Michael addition, a subset of conjugate additions, involves the addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.net While this compound itself does not have a conjugated system for a classical Michael addition, the isocyanoacetate group can participate in related reactions.

For instance, in three-component reactions involving isocyanoacetates, amines, and 3-formylchromones, an unexpected aza-Michael addition has been observed to initiate the reaction cascade. rsc.org This suggests that under certain catalytic conditions, the isocyanoacetate part of this compound could react with a nucleophilic amine. The reaction is believed to proceed through the formation of an enolate equivalent from the isocyanoacetate, which then acts as the Michael donor.

The general mechanism for a Michael reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgmasterorganicchemistry.com In the context of isocyanoacetates, the α-proton is acidic and can be removed by a base to generate a stabilized carbanion, which can then act as a nucleophile in conjugate addition reactions.

Migratory Insertions and Nucleophilic Additions

Migratory insertion is a fundamental step in many organometallic catalytic cycles. wikipedia.org This reaction involves the insertion of an unsaturated molecule, such as an alkene or a carbon monoxide, into a metal-ligand bond. The but-3-enyl group of this compound can readily participate in migratory insertion reactions. For example, in the context of polymerization catalysis, the terminal alkene can insert into a metal-alkyl or metal-hydride bond. wikipedia.orglibretexts.org

The isocyanide functional group is also known to undergo migratory insertion. For instance, isocyanides can insert into metal-carbon bonds to form metallacycles. A study on the migratory insertion of an isocyanide into a ketenyl–tungsten bond highlights this reactivity, which is a key step in certain cyclization reactions. researchgate.net This suggests that the isocyanide of this compound could potentially undergo intramolecular migratory insertion with a metal-activated alkene, leading to cyclic structures.

Nucleophilic addition to the isocyanide carbon is another important reaction pathway. The isocyanide carbon is electrophilic and can be attacked by nucleophiles. This reaction is fundamental to the Ugi and Passerini multicomponent reactions, which are powerful tools for the synthesis of complex molecules.

Reaction TypeFunctional Group InvolvedKey Mechanistic StepPotential Product Type
Transition Metal-Catalyzed Carboamination AlkeneCoordination to metal, migratory insertionFunctionalized amine
Aza-Michael Addition Isocyanoacetate (as a precursor to the nucleophile)Formation of a stabilized carbanion, nucleophilic attackSubstituted amino acid derivative
Migratory Insertion Alkene or IsocyanideInsertion into a metal-ligand bondPolymer or cyclic compound
Nucleophilic Addition IsocyanideAttack of a nucleophile on the isocyanide carbonα-Amino acid derivative

Tandem and Cascade Reactions Harnessing Combined Isocyanide-Alkene Reactivity

The presence of both an alkene and an isocyanoacetate group in the same molecule opens up possibilities for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly atom-economical and can rapidly build molecular complexity.

Design and Implementation of Sequential Transformations

A hypothetical tandem reaction involving this compound could be initiated by a transition metal-catalyzed reaction at the alkene, followed by an intramolecular reaction involving the isocyanoacetate. For example, a Heck reaction at the terminal alkene could introduce a group that subsequently participates in a cyclization with the isocyanoacetate moiety.

Another design could involve an initial nucleophilic addition to the isocyanide, generating an intermediate that then undergoes an intramolecular reaction with the alkene. For instance, a Passerini-type reaction could be followed by an intramolecular ene reaction or a radical cyclization.

Tandem cyclization-annulation reactions of isocyanoacetates with other reactive partners have been reported, demonstrating the feasibility of such sequential transformations. researchgate.net These reactions often lead to the formation of multiple rings in a single step.

Strategies for Overcoming Catalyst Incompatibility in One-Pot Syntheses

A significant challenge in designing one-pot tandem or cascade reactions is ensuring the compatibility of different catalysts and reagents required for each step. For a molecule like this compound, a reaction might require a transition metal catalyst for the alkene functionalization and a different type of catalyst, such as a Lewis acid or base, for the isocyanoacetate transformation.

One strategy to overcome this is the use of multifunctional catalysts, where a single catalytic species can promote multiple transformations. For example, a catalyst could be designed to have both a metal center for alkene activation and a Lewis acidic or basic site to interact with the isocyanoacetate.

Applications in Complex Molecule Synthesis and Heterocycle Construction

Synthesis of Diverse Nitrogen-Containing Heterocycles

The reactivity of the isocyano group in But-3-enyl 2-isocyanoacetate serves as a cornerstone for the synthesis of a multitude of heterocyclic systems. Through various cycloaddition and annulation strategies, chemists have successfully accessed five- and six-membered rings, as well as more complex fused and spirocyclic structures.

The construction of five-membered nitrogen-containing heterocycles is a well-established application of isocyanoacetate esters. These reactions often proceed through formal [3+2] cycloadditions, where the isocyanoacetate acts as a three-atom component.

Pyrroles: The reaction of α-substituted isocyanoacetates with electron-deficient alkenes provides a direct route to highly functionalized pyrroles. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general mechanism involves the base-mediated addition of the isocyanoacetate to the alkene, followed by an intramolecular cyclization and subsequent elimination. The butenyl group in this context could potentially be reserved for post-cyclization functionalization.

Oxazoles: The synthesis of oxazoles can be achieved through the reaction of isocyanoacetates with aldehydes. This transformation is a cornerstone in the synthesis of various natural products and biologically active molecules. The reaction of this compound with an aldehyde would be expected to yield an oxazole (B20620) with a but-3-enyl substituent, which could then undergo further transformations such as cross-metathesis or intramolecular cyclization.

Imidazolidinones: Imidazolidinones are another class of five-membered heterocycles accessible from isocyanoacetates. The reaction of an isocyanoacetate with an imine, often catalyzed by a Lewis acid or an organocatalyst, leads to the formation of the imidazolidinone ring. The butenyl moiety of this compound would remain as a pendant group on the resulting heterocycle, available for subsequent synthetic manipulations.

Triazoles: The synthesis of 1,2,4-triazoles can be accomplished through the reaction of isocyanoacetates with diazo compounds or other nitrogen-rich synthons. Flow chemistry techniques have been developed for the efficient synthesis of 1,2,4-triazoles from in situ generated ethyl isocyanoacetate, a methodology that could potentially be adapted for this compound.

HeterocycleGeneral Synthetic Approach with IsocyanoacetatesPotential Role of the But-3-enyl Group
Pyrroles[3+2] Cycloaddition with electron-deficient alkenesPost-cyclization functionalization (e.g., metathesis, hydroboration-oxidation)
OxazolesReaction with aldehydesPendant group for further transformations
ImidazolidinonesReaction with iminesHandle for introducing further complexity
TriazolesReaction with diazo compounds or other nitrogen sourcesPotential for intramolecular reactions post-cyclization

The versatility of this compound extends to the synthesis of six-membered heterocyclic systems, which are also prominent in a wide range of pharmaceuticals and natural products.

1,3-Oxazinan-2-ones: An integrated one-pot synthesis of 1,3-oxazinan-2-ones has been developed from α-substituted α-isocyanoacetates and phenyl vinyl selenones. This process involves a Michael addition followed by a domino oxidative cyclization. Employing a chiral catalyst in the initial step allows for the synthesis of enantio-enriched 1,3-oxazinan-2-ones. While not explicitly demonstrated with this compound, this methodology suggests a potential route to butenyl-substituted 1,3-oxazinan-2-ones.

Quinazolines: Quinazolines are a class of fused nitrogen-containing heterocycles with a broad spectrum of biological activities. Various synthetic methods for quinazolines have been developed, some of which involve the use of isocyanides in palladium-catalyzed multicomponent reactions. The incorporation of this compound in such reactions could lead to quinazoline (B50416) derivatives bearing the butenyl side chain.

Pyridines: The synthesis of pyridines can be achieved through various condensation and cycloaddition reactions. While direct applications of this compound in pyridine (B92270) synthesis are not prominently reported, the isocyanoacetate moiety can, in principle, be incorporated into pyridine-forming reaction cascades.

HeterocycleGeneral Synthetic Approach with IsocyanoacetatesPotential for this compound
1,3-Oxazinan-2-onesMichael addition to phenyl vinyl selenones followed by oxidative cyclizationFormation of butenyl-substituted 1,3-oxazinan-2-ones
QuinazolinesPalladium-catalyzed multicomponent reactions with isocyanidesIntroduction of a butenyl side chain for further diversification
PyridinesVarious condensation and cycloaddition strategiesPotential for incorporation into pyridine-forming reaction sequences

The presence of the terminal alkene in this compound opens up possibilities for intramolecular reactions, leading to the formation of more complex fused and spirocyclic systems. These intricate architectures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character.

Intramolecular reactions such as Diels-Alder reactions, radical cyclizations, or transition metal-catalyzed cycloisomerizations could potentially be employed to construct bicyclic or spirocyclic frameworks. For instance, an intramolecular Diels-Alder reaction involving the butenyl group as the dienophile and a diene moiety introduced elsewhere in the molecule could lead to fused ring systems. Similarly, radical-initiated cyclization onto the isonitrile or another functional group could provide access to spirocyclic structures. While specific examples utilizing this compound in this manner are not widely reported, the potential for such transformations remains an active area of research.

Contributions to Total Synthesis of Natural Products and Bioactive Scaffolds

The utility of isocyanoacetates as versatile building blocks has been demonstrated in the total synthesis of numerous natural products and the construction of bioactive molecular scaffolds. The butenyl group in this compound can serve as a latent functionality, allowing for late-stage modifications or participation in key bond-forming events.

Alkaloids represent a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of alkaloid frameworks often relies on the construction of complex nitrogen-containing ring systems. Isocyanoacetate chemistry provides a powerful tool for the assembly of key intermediates in alkaloid synthesis. The butenyl group of this compound could be strategically employed in ring-closing metathesis or other cyclization reactions to construct the core structures of various alkaloids.

The development of asymmetric reactions utilizing isocyanoacetates has enabled the synthesis of enantiomerically enriched building blocks that are crucial for the synthesis of chiral drugs and natural products. Stereoselective reactions involving α-substituted isocyanoacetate esters have been developed to create stereogenic centers with high control.

The butenyl group in this compound can be a handle for introducing chirality through asymmetric transformations such as asymmetric dihydroxylation or epoxidation. The resulting chiral diols or epoxides can then be elaborated into more complex chiral molecules. Furthermore, the isocyanoacetate moiety itself can participate in asymmetric cycloaddition reactions, where the butenyl group can influence the stereochemical outcome or serve as a point of attachment for further chiral elaboration.

Mechanistic Elucidation and Computational Studies

Unraveling Reaction Pathways Through Experimental Mechanistic Investigations

Experimental studies on isocyanoacetate derivatives have been crucial in mapping out their reaction pathways, particularly in cycloadditions, aldol reactions, and allylic substitutions. nih.govnih.gov The but-3-enyl group in but-3-enyl 2-isocyanoacetate introduces the possibility of intramolecular reactions and distinct reactivity compared to saturated analogues.

The identification of transient species is fundamental to understanding reaction mechanisms. For reactions involving isocyanoacetates, several key intermediates are frequently proposed and sometimes detected or trapped.

Enolates/Zwitterions: In base-catalyzed reactions, the acidic α-proton of the isocyanoacetate group is readily abstracted to form a nucleophilic enolate. This intermediate is central to aldol-type additions and Michael additions. nih.gov In the context of cycloadditions, particularly with polar reactants, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. acs.org

Metal-Complexed Species: In metal-catalyzed reactions, particularly those aiming for stereocontrol, the isocyanoacetate coordinates to the metal center. For instance, in gold-catalyzed aldol reactions, a strong interaction between the isocyano group and the gold catalyst is observed, facilitating the formation of an enolate-like species which is the active nucleophile. nih.gov

"Hidden Intermediates": Some reactions that appear concerted may proceed through very short-lived, "hidden" intermediates that are not easily detectable. ic.ac.uk For instance, in certain cycloaddition reactions, an initial ion-pair-like species might form moments before the final bond formations occur. ic.ac.uk

Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy at low temperatures, and mass spectrometry can be employed to detect and characterize these transient species. reddit.comrsc.org Isotope labeling studies are also invaluable for elucidating bond-forming and bond-breaking steps, providing indirect evidence for specific intermediates. ic.ac.uk

The stereochemical outcome of reactions involving isocyanoacetates is a critical aspect of their synthetic utility. The development of highly diastereo- and enantioselective transformations has been a significant focus of research. nih.govacs.org

In the case of this compound, reactions can lead to the formation of multiple stereocenters. For example, in a formal [3+2] cycloaddition reaction with an alkene, stereocenters can be generated on both the newly formed ring and potentially at the α-carbon of the isocyanoacetate.

Several strategies are employed to control the stereochemical outcome:

Chiral Catalysts: The use of chiral catalysts, often metal complexes with chiral ligands (e.g., cinchona alkaloids with silver or copper) or organocatalysts (e.g., squaramides), is the most common approach. nih.govresearchgate.net These catalysts create a chiral environment around the reactants, favoring the formation of one stereoisomer over others. For instance, cooperative catalysis involving a chiral transition-metal catalyst and an achiral organocatalyst has been shown to be highly effective in controlling the stereochemistry of aldol reactions of methyl α-isocyanoacetate. acs.org

Substrate Control: The existing stereochemistry in a reactant can influence the stereochemical outcome of a reaction. While this compound itself is achiral, reactions with chiral electrophiles or nucleophiles can exhibit diastereoselectivity.

Reaction Conditions: Solvent, temperature, and the nature of the base or catalyst can significantly influence the diastereomeric ratio of the products. For example, in aldol reactions of methyl isocyanoacetate, hydrophobic solvents have been shown to favor the formation of the trans diastereomer. nih.gov

The table below summarizes representative stereoselective reactions involving isocyanoacetates, which can be considered analogous to potential reactions of this compound.

Reaction TypeIsocyanoacetate DerivativeElectrophileCatalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Aldol ReactionMethyl isocyanoacetateBenzaldehydesAu NanoparticlesHigh for transN/A
Aldol ReactionIsocyanoacetate estersKetonesCinchona-derived aminophosphine / Ag₂OHighHigh
[3+2] Cycloadditionα-Aryl isocyanoacetatesSaccharin-derived 1-AzadienesDihydroquinine derived squaramide>20:1up to 97%
α-AllylationIsocyanoacetatesMorita–Baylis–Hillman adductsZnEt₂ / Chiral amino alcoholHighHigh

Computational Chemistry for Mechanistic Insights and Prediction

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, complementing and guiding experimental work. Methods like Density Functional Theory (DFT) provide detailed information about the energetics and geometries of reactants, transition states, and intermediates. mdpi.com

DFT calculations are widely used to study the reaction mechanisms of complex organic reactions, including those involving isocyanoacetates. acs.orgrsc.org

Transition State Analysis: By locating and characterizing transition state structures, chemists can understand the key factors that control the reaction rate and selectivity. Vibrational frequency calculations can confirm that a located structure is a true transition state (one imaginary frequency) and can be used to calculate kinetic isotope effects for comparison with experimental data. ic.ac.uk

Solvent Effects: The inclusion of solvent models (either implicit continuum models or explicit solvent molecules) in DFT calculations is crucial for accurately reproducing experimental observations, as solvent polarity can significantly alter reaction barriers and mechanisms. acs.orgrsc.org

For this compound, DFT could be used to explore intramolecular cycloaddition pathways, where the terminal alkene reacts with the isocyanoacetate group, and to compare the activation barriers for inter- and intramolecular processes.

While DFT is a workhorse for mechanistic studies, higher-level ab initio methods provide more accurate thermochemical and electronic structure data, albeit at a greater computational cost.

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory offer a more rigorous treatment of electron correlation than standard DFT functionals. These methods are often used to benchmark the accuracy of DFT results for a given reaction class. researchgate.net

Coupled-Cluster Methods (e.g., CCSD(T)): Often referred to as the "gold standard" in quantum chemistry, CCSD(T) can provide highly accurate energies for small to medium-sized molecules. These calculations are valuable for obtaining precise reaction enthalpies and activation energies. chemrxiv.org

For a molecule like this compound, these high-level methods could be employed to accurately calculate its conformational energies, ionization potential, and electron affinity, which are fundamental properties governing its reactivity.

A major goal of computational chemistry is to predict the outcome of reactions, including their selectivity (chemo-, regio-, and stereo-selectivity) and reactivity. rsc.orgnih.gov

Regioselectivity: In reactions where multiple products can be formed from different orientations of the reactants, such as 1,3-dipolar cycloadditions, computational methods can predict the favored regioisomer by comparing the activation energies of the competing pathways. acs.org

Stereoselectivity: The origins of diastereoselectivity and enantioselectivity can be rationalized by modeling the transition states leading to the different stereoisomers. The calculated energy difference between these transition states can be used to predict the ratio of products. This is particularly powerful when studying catalyst-controlled reactions, as it allows for the rational design of more effective catalysts.

Reactivity Indices: Conceptual DFT provides reactivity indices such as chemical potential, hardness, and the Fukui function, which can be used to predict the most likely sites for nucleophilic or electrophilic attack on a molecule. This can help in understanding the inherent reactivity of the this compound system.

The following table outlines how different computational methods could be applied to study the reactivity of this compound.

Computational MethodApplication to this compoundPredicted Outcome/Insight
Density Functional Theory (DFT) Mapping intra- vs. intermolecular reaction pathwaysDetermination of kinetic vs. thermodynamic control; preferred reaction pathway.
DFT with Solvent Models Analysis of cycloaddition mechanisms in different solventsPrediction of concerted vs. stepwise mechanisms based on solvent polarity.
Time-Dependent DFT (TD-DFT) Calculation of electronic excitation energiesPrediction of photochemical reactivity.
Ab Initio (MP2, CCSD(T)) Benchmarking DFT results for reaction barriersAccurate thermochemical data (reaction enthalpies, activation energies).
Molecular Dynamics (MD) Simulating conformational flexibility and solvent interactionsUnderstanding the role of dynamic effects on reactivity.

Catalytic Strategies in Transformations of But 3 Enyl 2 Isocyanoacetate

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful toolkit for the functionalization of but-3-enyl 2-isocyanoacetate, leveraging the diverse reactivity of various metals to activate different parts of the molecule.

Palladium Catalysis (e.g., Carboamination, C–H Activation)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to substrates like this compound opens avenues for intramolecular cyclization and functionalization. While direct examples with this compound are not extensively documented, the reactivity of analogous systems provides significant insight.

Palladium(II)-catalyzed C(alkenyl)–H activation is a prominent strategy for forming new carbon-carbon bonds. acs.orgnih.gov This approach can be used for the oxidative cross-coupling of olefins with acrylates to produce dienoates. nih.gov For a substrate like this compound, this could involve the activation of a C-H bond on the butenyl chain, followed by coupling with another unsaturated partner. The use of directing groups can control the regioselectivity of such C-H activation, enabling functionalization at positions that are otherwise difficult to access. nih.gov

Intramolecular carboamination reactions catalyzed by palladium are effective for the synthesis of nitrogen-containing heterocycles. acs.orgacs.org In the context of a molecule with both an amine precursor (the isocyanoacetate group can be converted to an amine) and an alkene, palladium catalysis can facilitate the construction of pyrrolidine rings. acs.org The mechanism often involves the syn-insertion of the alkene into a palladium-nitrogen bond. acs.org For electron-deficient nitrogen nucleophiles, the mechanism can switch to an anti-aminopalladation pathway. acs.org A hypothetical intramolecular carboamination of a derivative of this compound could lead to the formation of functionalized pyrrolidines, a valuable motif in medicinal chemistry.

Reaction Type Catalyst System Potential Product from this compound Derivative Key Features
C(alkenyl)–H ActivationPd(OAc)₂Functionalized dieneForms new C-C bonds at the alkene.
CarboaminationPd(0) catalyst with ligandSubstituted pyrrolidineIntramolecular cyclization to form N-heterocycles. acs.org

Copper Catalysis (e.g., Cycloadditions)

Copper catalysis is particularly effective for cycloaddition reactions involving isocyanoacetates. The [3+2] cycloaddition of isocyanoacetates with various partners is a well-established method for the synthesis of five-membered heterocycles. acs.orgresearchgate.netallhdi.comacs.org

A notable example is the copper-catalyzed [3+2] cycloaddition of isocyanoacetates with phosphaalkynes, which yields 1,3-azaphospholes. acs.orgresearchgate.netallhdi.comacs.org This reaction proceeds with high yields and complete selectivity. The active species in these reactions have been identified as dppm-bridged dicopper complexes. acs.org While this compound was not the specific substrate used in these studies, its isocyanoacetate moiety would be expected to undergo similar transformations.

Copper-promoted cycloadditions of α-methylenyl isocyanides with benzothiazoles have also been reported to produce benzo[d]imidazothiazoles. acs.org The isocyanoacetate group is a key representative of α-methylenyl isocyanides and is known to participate in [3+2] cycloadditions with a variety of electrophiles including aldehydes, imines, and activated alkenes. acs.org

Reaction Type Catalyst System Reactant Partner Potential Product from this compound
[3+2] CycloadditionCuBr/dppm/K₂CO₃PhosphaalkynesA butenyl-substituted 1,3-azaphosphole. acs.orgresearchgate.net
[3+2] CycloadditionCu(OAc)₂/BaseBenzothiazolesA butenyl-substituted benzo[d]imidazothiazole. acs.org

Organometallic Catalysis with Main Group Elements (e.g., Bismuth)

Organometallic compounds of main group elements, such as bismuth, are emerging as valuable catalysts in organic synthesis, often prized for their low toxicity. acs.orgnih.govresearchgate.net Bismuth(III) compounds can act as Lewis acids to activate substrates. allhdi.com

In the context of isocyanide chemistry, triarylbismuthines have been used in transition-metal-catalyzed diarylation reactions of isocyanides to form imine derivatives. nih.gov While this is not a direct catalytic use of bismuth, it showcases the utility of organobismuth reagents. Bismuth redox catalysis, cycling between Bi(III) and Bi(V) states, has been developed for reactions like fluorination. acs.orgnih.gov The application of such redox catalysis to the transformations of this compound remains an area for future exploration, but the Lewis acidity of bismuth compounds could potentially be harnessed to activate the isocyanoacetate moiety for nucleophilic attack.

Other Transition Metal Catalysts (e.g., Manganese, Rhodium, Nickel, Ruthenium)

A variety of other transition metals have been shown to catalyze reactions involving isocyanides, suggesting potential applications for this compound.

Manganese: Manganese-catalyzed C-H activation has been used for the [3+2] cyclization of ketones with isocyanates. acs.org Manganese porphyrin complexes have been studied for C-H isocyanation reactions. rsc.org Furthermore, manganese(I) catalysts have been developed for the direct addition of C(sp³)–H bonds to aryl isocyanates. acs.org

Rhodium: Rhodium catalysts are effective for the annulation of N-benzoylsulfonamides with isocyanides via C-H activation to form 3-(imino)isoindolinones. nih.gov Rhodium has also been used for the direct C-H bond cyanation of arenes using tert-butyl isocyanide as the cyanide source. nih.gov Organorhodium compounds are also well-known for their catalytic activity in hydrogenation and hydroformylation reactions. wikipedia.org

Nickel: Nickel-catalyzed reactions of isocyanides include the cyanation of aryl and alkenyl halides, rsc.orgzendy.io the catalytic oxidation of isocyanides to isocyanates, rsc.org and the polymerization of isocyanides. acs.org Nickel catalysts are also used in the preparation of functionalized organozincs from terminal alkenes, which could be applicable to the butenyl group. nih.gov

Ruthenium: Ruthenium complexes have been employed as catalysts for various cycloaddition reactions, including the (3+2) cycloaddition of N-sulfonylimines with methyl isocyanoacetate. nih.gov Ruthenium catalysts are also known to promote transfer hydrogenation and can be used with isocyanide ligands. researchgate.netcapes.gov.br The interaction of isocyanides with ruthenium-based metathesis catalysts has also been studied. acs.org

Metal Catalyst Reaction Type Potential Transformation of this compound
ManganeseC-H Activation/CyclizationAnnulation with a suitable partner. acs.org
RhodiumAnnulation via C-H ActivationFormation of heterocyclic structures. nih.gov
NickelCyanation of Alkenyl HalidesConversion of a derivative to an alkenyl nitrile. rsc.org
Ruthenium[3+2] CycloadditionFormation of five-membered rings with appropriate partners. nih.gov

Organocatalysis and Biocatalysis

In addition to metal-based catalysts, organocatalysis and biocatalysis offer powerful and often more sustainable approaches to the transformation of this compound.

Organocatalysis: Organocatalytic asymmetric formal [3+2] cycloaddition reactions of isocyanoacetates with various electrophiles are well-developed. For instance, dihydroquinine-derived squaramide catalysts have been used for the reaction of α-isocyanoacetates with saccharin-derived 1-azadienes, affording dihydropyrroles with high yields and stereoselectivities. nih.gov Similar organocatalysts have been employed in reactions with β-trifluoromethylated enones and N-aryl or alkyl substituted itaconimides. acs.org These methodologies could be directly applied to this compound to generate complex, chiral heterocyclic products.

Biocatalysis: The application of biocatalysis to isocyanides is less explored. However, the ester functionality of this compound is a handle for biocatalytic transformations. Hydrolases, such as lipases and esterases, are known to catalyze the hydrolysis of a wide range of esters, often with high enantioselectivity. researchgate.netacsgcipr.org This could be employed for the kinetic resolution of racemic this compound or for the selective deprotection of the acetate group under mild conditions. Enzymes like cutinase can also catalyze esterification and transesterification reactions in non-aqueous media, which could be used to synthesize this compound or its derivatives. nih.govnih.gov

Asymmetric Catalysis for Enantioselective Synthesis

The development of asymmetric catalytic methods is crucial for the synthesis of enantiomerically pure compounds. Many of the catalytic strategies discussed above have been rendered enantioselective through the use of chiral ligands or catalysts.

The formal [3+2] cycloaddition of isocyanoacetate esters is a powerful tool for creating stereogenic centers. nih.gov For example, the reaction of vinylogous isocyano esters with aldehydes can be catalyzed by a synergistic silver/organocatalyst system to produce chiral oxazolines with high diastereo- and enantioselectivity (up to 95% ee). researchgate.net This highlights the potential for developing asymmetric cycloadditions with this compound.

Palladium-catalyzed carboamination reactions have also been made enantioselective, providing access to enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with up to 94% ee. acs.org This demonstrates that the butenyl moiety can be incorporated into a chiral heterocyclic framework via asymmetric catalysis.

Organocatalysis has proven to be a particularly fruitful area for the asymmetric transformation of isocyanoacetates. As mentioned previously, cinchona alkaloid-derived squaramides and thioureas are effective catalysts for a variety of asymmetric formal [3+2] cycloaddition reactions, leading to products with excellent enantiomeric excesses. acs.orgnih.gov

Catalytic System Reaction Type Chiral Source Stereoselectivity
Silver/Organocatalyst[3+2] CycloadditionChiral squaramideUp to 95% ee. researchgate.net
PalladiumCarboaminationChiral phosphine ligandUp to 94% ee. acs.org
Organocatalyst[3+2] CycloadditionDihydroquinine-derived squaramideUp to >99% ee and >20:1 dr. acs.org

Emerging Research Directions and Future Outlook

Novel Reaction Design and Methodological Advancements

Recent research has emphasized the development of new synthetic routes for isocyanoacetate derivatives. While direct studies on But-3-enyl 2-isocyanoacetate are not extensively documented, advancements in the synthesis of analogous compounds, such as ethyl 2-isocyanoacetate, provide a foundational framework. A notable method involves the efficient and smooth oxidation of isonitriles to isocyanates using sulfoxides, catalyzed by trifluoroacetic anhydride. researchgate.net This reaction is swift, proceeding at low temperatures and producing volatile byproducts that are easily removed. nih.gov Such methodologies offer a template for the potential synthesis and transformation of this compound, opening avenues for creating diverse molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry represents a significant leap forward in the synthesis of isocyanoacetate compounds. Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch methods. asymchem.commdpi.com For instance, the flow synthesis of ethyl 2-isocyanoacetate has been successfully demonstrated, enabling a telescoped process for producing heterocyclic building blocks like 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.orgnih.gov This approach allows for the in-situ generation and immediate use of the isocyanoacetate, minimizing the handling of potentially hazardous intermediates. nih.gov The application of such continuous flow technologies to the synthesis of this compound could streamline its production and facilitate its use in multi-step automated syntheses.

Advanced Computational Modeling for Reaction Discovery and Optimization

While specific computational studies on this compound are not yet prevalent in the literature, the broader field of isocyanate chemistry is increasingly benefiting from advanced computational modeling. These theoretical approaches, including Density Functional Theory (DFT) studies, are instrumental in elucidating reaction mechanisms, predicting reactivity, and optimizing reaction conditions. By modeling the transition states and energy profiles of reactions involving the isocyanoacetate functional group, researchers can gain insights that guide the rational design of new synthetic methods and catalysts. The application of these computational tools to this compound will be crucial in exploring its reaction landscape and unlocking its full synthetic potential.

Sustainable and Biologically Inspired Synthetic Approaches

The principles of green chemistry and sustainability are becoming central to modern chemical synthesis. For isocyanoacetates, this translates to the development of more environmentally benign reagents and reaction conditions. The aforementioned oxidation of isonitriles using dimethyl sulfoxide (B87167) (DMSO) as the oxidant is an example of a move towards more sustainable practices, as it avoids the use of more hazardous reagents. researchgate.netnih.gov Furthermore, exploring biocatalytic and biologically inspired synthetic routes could offer novel and sustainable pathways to this compound and its derivatives. While still an emerging area, the use of enzymes or enzyme-mimicking catalysts could provide highly selective and efficient transformations under mild conditions, reducing the environmental impact of the synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing But-3-enyl 2-isocyanoacetate, and how can reaction conditions be optimized to minimize side reactions?

  • Methodological Answer : The synthesis of this compound typically involves the alkylation of isocyanoacetic acid derivatives with allylic halides or via coupling reactions. Optimization includes controlling temperature (e.g., maintaining 0–5°C during deprotonation), using anhydrous solvents (e.g., THF or DMF), and employing catalysts like potassium carbonate. Side reactions, such as hydrolysis of the isocyanide group, can be mitigated by rigorous exclusion of moisture and acidic conditions. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy is critical to confirm purity .

Q. How can this compound be utilized in multicomponent reactions (MCRs) to synthesize nitrogen-containing heterocycles?

  • Methodological Answer : The compound’s isocyanide group participates in Ugi or Passerini reactions, enabling the construction of pyrrolidine, indole, or imidazoline scaffolds. Key steps include selecting compatible carbonyl components (e.g., aldehydes) and amines, with reaction monitoring via TLC or LC-MS. Solvent polarity (e.g., methanol or dichloromethane) and stoichiometric ratios (1:1:1 for MCRs) are adjusted to favor cyclization over polymerization. X-ray crystallography may resolve stereochemical ambiguities in final products .

Advanced Research Questions

Q. How can tandem or cascade reactions involving this compound be designed to synthesize complex macrocyclic systems?

  • Methodological Answer : Tandem processes often combine metathesis and MCRs. For example, a Grubbs catalyst-mediated ring-closing metathesis (RCM) can precede an Ugi reaction to form macrocycles. Analytical techniques like high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR are essential to confirm macrocycle size and conformation. Reaction conditions (e.g., dilution to favor intramolecular cyclization) and catalyst loading (1–5 mol%) must be optimized to suppress oligomerization .

Q. What factors influence the compatibility of this compound in quenching ruthenium-based metathesis catalysts, and how does this compare to other quenching agents?

  • Methodological Answer : The compound’s polar isocyanide group facilitates benzylidene insertion into Grubbs catalysts (e.g., Hoveyda-Grubbs), deactivating the ruthenium center. Compatibility depends on solvent polarity (better in THF than toluene) and catalyst structure (e.g., 2nd-generation catalysts require longer quenching times). Post-quenching, ruthenium residues are removed via silica gel chromatography. Compared to ethyl vinyl ether, this compound offers faster quenching and lower catalyst carryover, as validated by ICP-MS .

Q. When unexpected byproducts arise in Ugi-type reactions using this compound, what mechanistic pathways should be prioritized for investigation?

  • Methodological Answer : Competing pathways include:

  • Isocyanide dimerization : Tracked via 13C^{13}\text{C} NMR to detect carbodiimide byproducts.
  • Aldol side reactions : Mitigated by using non-enolizable aldehydes or lowering reaction pH.
  • Oxidative degradation : Prevented by conducting reactions under inert atmospheres. Mechanistic studies should employ deuterated solvents to trace proton transfer steps and DFT calculations to model transition states .

Q. How can researchers distinguish between structural isomers formed during the synthesis of this compound derivatives using spectroscopic methods?

  • Methodological Answer : Isomers (e.g., regioisomers or geometric isomers) are differentiated via:

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and 3J^3J values to confirm connectivity.
  • IR spectroscopy : Identifies isocyanide stretching frequencies (~2150 cm1^{-1}) versus nitrile groups.
  • X-ray crystallography : Resolves absolute configuration for chiral centers.
  • GC-MS : Detects volatile byproducts from isomerization under thermal stress .

Q. What strategies enhance the stability of this compound during long-term storage, and how are degradation products characterized?

  • Methodological Answer : Stability is improved by:

  • Storage : Under argon at -20°C in amber vials to prevent light/oxygen exposure.
  • Additives : Stabilizers like hydroquinone (0.1 wt%) inhibit radical-mediated degradation.
    Degradation products (e.g., formamide derivatives from hydrolysis) are identified via LC-MS/MS and 19F^{19}\text{F} NMR (if fluorinated analogs are used) .

Q. In peptide modification studies, what conjugation chemistry approaches maximize the efficiency of this compound-mediated bioconjugation?

  • Methodological Answer : The isocyanide group reacts with activated esters (e.g., NHS esters) or thiols via click chemistry. Reaction efficiency is quantified using:

  • MALDI-TOF MS : Measures molecular weight shifts post-conjugation.
  • Fluorescence labeling : Tracks incorporation efficiency in peptide backbones.
  • HPLC : Monitors reaction progress with C18 columns and gradient elution. Optimal pH (7.5–8.5) and molar excess (3:1 reagent-to-peptide ratio) enhance yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.